molecular formula C17H14O3 B11849404 3-Phenyl-2H-chromen-4-YL acetate

3-Phenyl-2H-chromen-4-YL acetate

Cat. No.: B11849404
M. Wt: 266.29 g/mol
InChI Key: VEZKKHLHAYUYAD-UHFFFAOYSA-N
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Description

3-Phenyl-2H-chromen-4-YL acetate is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. Coumarins are a prominent class of compounds known for their diverse biological activities, and the 3-phenyl substitution is a common feature in many biologically active molecules . This compound serves as a valuable chemical intermediate for the design and synthesis of more complex heterocyclic systems. Researchers utilize this and related scaffolds to develop novel compounds for potential application in antibacterial studies, given the known activity of chromene and coumarin derivatives against pathogenic bacteria , and in anticancer research, as coumarin-based molecules are a promising scaffold for new anti-cancer agents . The acetoxy group provides a site for further chemical modification, allowing for the creation of a diverse library of molecules for structure-activity relationship (SAR) studies. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(3-phenyl-2H-chromen-4-yl) acetate

InChI

InChI=1S/C17H14O3/c1-12(18)20-17-14-9-5-6-10-16(14)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

VEZKKHLHAYUYAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(COC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 2h Chromen 4 Yl Acetate and Analogues

Historical Approaches to Chromene and Phenylchromene Synthesis

The foundational chromone (B188151) skeleton has been assembled through a variety of classical organic reactions, with further modifications developed to introduce the key phenyl substituent at the C3 position.

The construction of the chromenone core, a benzopyrone structure, has historically relied on several named condensation reactions. These methods typically involve the formation of the heterocyclic ring from phenolic precursors.

Claisen Condensation: This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester. researchgate.netmdpi.com For chromone synthesis, a common approach is the condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate ester. core.ac.uk The intramolecular version of this reaction, the Dieckmann Condensation, is also utilized where a molecule containing two ester groups reacts to form a cyclic β-keto ester. researchgate.netpnu.ac.ir

Baker-Venkataraman Rearrangement: This reaction is a two-step process for synthesizing 1,3-diketones from 2-acyloxyacetophenones, which are key intermediates for chromone synthesis. The rearrangement is base-catalyzed and proceeds via an enolate intermediate. nih.gov

Kostanecki-Robinson Reaction: This method produces chromones or coumarins by the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. nih.govresearchgate.net

Perkin and Knoevenagel Reactions: While more commonly associated with coumarin (B35378) synthesis, variations of the Perkin reaction (reaction of an aromatic aldehyde and an acid anhydride) and the Knoevenagel condensation (reaction of an aldehyde or ketone with an active methylene (B1212753) compound) have been adapted for the synthesis of the benzopyrone core. researchgate.net

These classical methods established the fundamental routes to the chromone scaffold, paving the way for more complex substituted derivatives.

Introducing a phenyl group at the C3 position of the chromene ring is a critical step in synthesizing the target compound's backbone. Various strategies have been developed to achieve this functionalization.

One primary route involves starting with a pre-functionalized precursor. For instance, the synthesis of C3-substituted chromones can begin from 4-oxo-4H-chromene-3-carboxylic acid, which provides a handle at the C3 position for further modification. growingscience.com

More advanced strategies focus on the direct functionalization of the chromone ring or its precursors. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been employed to forge the C3-aryl bond. nih.gov Another approach involves the tandem C-H elaboration and chromone annulation of enaminones. nih.gov In this method, o-hydroxyaryl enaminones, which are readily prepared, undergo a cascade reaction involving vinyl α-C(sp2)-H bond functionalization and subsequent intramolecular cyclization to efficiently construct 3-substituted chromones. nih.gov

Direct Acetylation of 3-Phenyl-2H-chromen-4-ol and Related Hydroxychromenes

The final step in the synthesis of 3-Phenyl-2H-chromen-4-yl acetate (B1210297) is the esterification of the hydroxyl group of its precursor, 3-phenyl-2H-chromen-4-ol (or its tautomer, 3-phenyl-4-hydroxy-2H-chromen-2-one). This transformation is typically achieved through standard acetylation procedures.

The most common and straightforward method for the O-acetylation of hydroxyl groups is the use of acetic anhydride (B1165640) (Ac₂O). frontiersin.org The reaction is typically performed in a basic solvent, such as pyridine (B92270), which also acts as a catalyst and acid scavenger. frontiersin.org

A general laboratory protocol involves dissolving the hydroxychromene starting material in dry pyridine under an inert atmosphere. frontiersin.org Acetic anhydride is then added, often at a cooled temperature (e.g., 0 °C), and the mixture is stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). frontiersin.org The workup procedure typically involves quenching the excess anhydride with methanol (B129727), followed by an aqueous workup to remove the pyridine and other water-soluble components, and finally purification of the crude product by silica (B1680970) gel column chromatography. frontiersin.org Acetyl chloride is another reagent that can be used for this purpose, often under basic conditions. nih.gov

To improve reaction efficiency and mildness, various catalysts can be employed for the acetylation of phenols and alcohols.

Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate has been demonstrated to be a highly efficient and mild catalyst for the acylation of alcohols and phenols using acetic anhydride. growingscience.com Its use provides a practical and general procedure, leading to high yields of the corresponding esters. growingscience.com The use of K₂CO₃ is also common in related alkylation reactions of 4-hydroxycoumarins, where it acts as a base to facilitate the nucleophilic attack of the hydroxyl group. nih.gov

Triethylamine: This organic base is often used in esterification reactions, such as the nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin (B1236179), where it serves to activate the hydroxyl group for reaction. researchgate.net

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst often used in small amounts along with acetic anhydride to accelerate acylation reactions, particularly for sterically hindered alcohols. frontiersin.org

These catalytic enhancements offer alternatives to the use of stoichiometric amounts of pyridine, often leading to cleaner reactions and easier purification.

Modern Synthetic Techniques and Process Optimization

Contemporary synthetic chemistry has introduced a range of innovative techniques to improve the efficiency, selectivity, and environmental footprint of chromene synthesis.

Nanocatalysis: The use of nanoparticle catalysts has gained traction. For example, nano-sized zinc oxide (ZnO) and iron(III) oxide (FeO) have been successfully used as surface catalysts in one-pot, three-component reactions of 4-hydroxycoumarin (B602359), an aldehyde, and acetamide (B32628) to produce N-(2H-chromen-3-yl)-phenylacetamide derivatives.

Cascade Reactions: Modern organic synthesis emphasizes step economy through cascade or tandem reactions. An arylamine-catalyzed Mannich-cyclization cascade reaction has been developed for the facile synthesis of substituted 2H-benzo[h]chromenes, showcasing the efficiency of generating complex molecules from simple precursors in a single operation.

Advanced Catalytic Systems: Researchers have explored novel catalysts to promote key bond-forming steps. Vanadyl sulfate (B86663) (VOSO₄) has been identified as an effective catalyst for solvent-free acetylation reactions using a stoichiometric amount of acetic anhydride. Furthermore, polyethylene (B3416737) glycol (PEG-400) has been shown to be an efficient and recyclable catalyst/solvent system for the O-alkylation of 4-hydroxycoumarin with acetates.

Green Chemistry Approaches: The use of environmentally benign reaction media is a key aspect of process optimization. Supercritical diethyl ether has been explored as a green medium for the synthesis of coumarin derivatives, offering an alternative to traditional volatile organic solvents. nih.gov

These modern techniques highlight the ongoing evolution of synthetic strategies, aiming for more sustainable and efficient production of complex molecules like 3-phenyl-2H-chromen-4-yl acetate.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. In the context of chromene synthesis, microwave irradiation provides a rapid and efficient alternative to conventional heating methods. nih.govijsr.net

While a direct microwave-assisted synthesis for this compound is not extensively documented, the synthesis of key precursors and analogues is well-established. For instance, the synthesis of 3-nitro-2H-chromene derivatives has been achieved through microwave-assisted, solvent-less phase-transfer catalytic (PTC) reactions. This involves reacting substituted 2-hydroxy benzaldehydes with 2-nitroethanol (B1329411) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation. This method is noted for its high speed and mild reaction conditions.

Another relevant application of microwave technology is in the preparation of flavonols (3-hydroxy-2-phenyl-4H-chromen-4-one), which are structural isomers of the precursor to the title compound. iaea.orgresearchgate.net This synthesis proceeds via the Algar-Flynn-Oyamada (AFO) reaction of 2'-hydroxychalcones. The use of microwave irradiation in this process significantly reduces reaction times and enhances yields under environmentally benign conditions. researchgate.net Furthermore, multicomponent reactions (MCRs) to produce complex chromene derivatives have also been successfully performed under microwave assistance, highlighting the versatility of this technique for building the chromene scaffold. nih.govresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Chromene Derivatives

Precursors Catalyst/Conditions Product Type Reference
2-Hydroxy benzaldehydes, 2-Nitroethanol TBAB, K₂CO₃, Microwave 3-Nitro-2H-chromene
2'-Hydroxychalcones H₂O₂, NaOH, Microwave 3-Hydroxy-2-phenyl-4H-chromen-4-one (Flavonol) iaea.orgresearchgate.net

Organocatalysis and Other Catalytic Methods

Organocatalysis offers an environmentally benign and metal-free approach to the synthesis of chiral and achiral chromene derivatives. The synthesis of the 3-phenyl-4H-chromen-4-one (isoflavone) skeleton, a direct precursor to the target molecule's core, can be achieved through an organocatalyzed domino reaction between substituted phenacyl bromides and salicylaldehydes using N-heterocyclic carbenes (NHCs) as the catalyst. researchgate.net

Domino oxa-Michael/aldol reactions are a prominent strategy in organocatalytic chromene synthesis. For example, the reaction between salicylaldehyde (B1680747) and electron-deficient olefins, catalyzed by substances like L-pipecolinic acid or 1,1,3,3-tetramethylguanidine (B143053) (TMG), can produce various substituted 2H-chromene derivatives in high yields. researchgate.net While many examples focus on 2-phenyl-2H-chromenes, the principles are adaptable. The reaction of salicylaldehyde with cinnamaldehyde, catalyzed by pyrrolidine (B122466) in DMSO, yields 2-phenyl-2H-chromene-3-carboxaldehyde, which could serve as a building block for further derivatization.

Beyond organocatalysis, other catalytic systems are also employed. Baker's yeast has been used as a biocatalyst for the three-component synthesis of 2-amino-4H-chromenes from salicylaldehyde, malononitrile, and nitroalkanes. nih.gov Additionally, various Lewis acids and bases, such as 2-aminopyridine, have been shown to efficiently catalyze the formation of the 4H-chromene ring in multicomponent reactions. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of the 4H-chromene scaffold. A common strategy involves the one-pot reaction of an aldehyde, malononitrile, and a phenolic component (such as resorcinol (B1680541) or 4-hydroxycoumarin). nih.govresearchgate.net These reactions are often catalyzed by a base, like piperidine (B6355638) or triethylamine, or a Lewis acid. nih.govresearchgate.net For instance, the synthesis of 2-amino-4H-chromene derivatives is frequently accomplished through a three-component condensation of an aldehyde, malononitrile, and a C-H activated acid like dimedone or 4-hydroxycoumarin. nih.govrsc.org

While a direct one-pot synthesis of this compound via an MCR is not reported, these strategies are instrumental in creating libraries of diverse chromene analogues. For example, an efficient synthesis of 4-((2-phenyl-2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones has been developed through a one-pot multicomponent reaction of ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride, and 2H-chromene-3-carbaldehydes, using DABCO as an organocatalyst. researchgate.net

Table 2: Examples of Multicomponent Reactions for Chromene Synthesis

Component 1 Component 2 Component 3 Catalyst Product Type Reference
Aldehyde Malononitrile Dimedone 2-Aminopyridine 2-Amino-4H-chromene nih.gov
Aldehyde Malononitrile 4-Hydroxycoumarin Piperidine Dihydropyrano[2,3-c]chromene researchgate.net

Isolation and Purification Methodologies

The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to obtain compounds of high purity. Standard laboratory techniques are typically employed, with the specific method chosen based on the physical properties of the product (e.g., solid or oil) and the nature of the impurities.

Commonly employed procedures include:

Filtration: This is the primary method for isolating solid products from the reaction mixture. After the reaction is complete, the mixture is often cooled to induce crystallization or poured into an anti-solvent (like cold water) to precipitate the product, which is then collected by filtration. rsc.org

Washing: The filtered solid is typically washed with appropriate solvents to remove residual reactants, catalysts, and soluble by-products. The choice of washing solvent is crucial; it should dissolve the impurities but not the desired product. Common washing liquids include water, ethanol (B145695), diethyl ether, and hexane (B92381). rsc.orgscispace.com

Recrystallization: For further purification of solid compounds, recrystallization is a standard technique. The crude product is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a frequently used solvent for the recrystallization of chromene derivatives. rsc.orgscispace.com

Column Chromatography: This is a highly versatile purification technique used for both solid and oily products. It is particularly useful for separating complex mixtures or removing impurities with similar solubility to the product. The crude material is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the components based on their polarity. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

Extraction: When the product is soluble in an organic solvent and the reaction is performed in an aqueous medium, liquid-liquid extraction is used. The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by evaporation.

The purity of the final compound is generally confirmed through analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Chemical Reactivity and Derivatization of 3 Phenyl 2h Chromen 4 Yl Acetate

Hydrolytic Transformations of the Acetate (B1210297) Moiety

The acetate group at the C-4 position is susceptible to hydrolysis, a common reaction for esters. This transformation is typically carried out under acidic or basic conditions to yield the corresponding 4-hydroxy-3-phenyl-2H-chromene. For instance, related 4-phenylcoumarin (B95950) derivatives have been shown to undergo de-esterification when treated with hydrochloric acid in ethanol (B145695) at elevated temperatures. core.ac.uk Similarly, the hydrolysis of an ethyl ester at the 3-position of a chromene derivative has been accomplished using lithium hydroxide. nih.gov This suggests that the acetate moiety in 3-phenyl-2H-chromen-4-yl acetate can be readily cleaved to unmask the hydroxyl group, which can then serve as a handle for further functionalization.

The general reaction for the hydrolysis is as follows:

This compound + H₂O (in acid or base) → 4-Hydroxy-3-phenyl-2H-chromene + Acetic acid

This hydrolytic susceptibility is a key feature in the synthetic utility of this compound, allowing for the protection of the C-4 hydroxyl group as an acetate and its subsequent deprotection when needed.

Nucleophilic Substitution Reactions at the Chromene Nucleus

The chromene nucleus, particularly the C2-C3 double bond, is activated towards nucleophilic attack, a reactivity that is enhanced by the presence of electron-withdrawing groups. In related 3-nitro-2-phenyl-2H-chromene systems, conjugate addition reactions with various nucleophiles such as enamines, nitromethane, and aniline (B41778) have been demonstrated. researchgate.net These reactions typically proceed via a Michael-type addition, leading to the formation of a more saturated chromane (B1220400) structure.

While this compound itself does not possess a strongly activating group at the 3-position comparable to a nitro group, the electrophilic nature of the C2-C3 double bond still allows for reactions with certain nucleophiles. The outcome of such reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution on Phenyl and Benzo-Fused Rings

The phenyl and benzo-fused rings of this compound are amenable to electrophilic aromatic substitution (EAS) reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the rings.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Reaction TypeReagentsElectrophile
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Cl⁺ or Br⁺
NitrationHNO₃/H₂SO₄NO₂⁺
SulfonationH₂SO₄/SO₃SO₃H⁺
Friedel-Crafts AlkylationR-Cl/AlCl₃R⁺
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺

The ether oxygen of the chromene ring is an ortho-, para-directing activator, while the phenyl group at C-3 will also influence the substitution pattern on the benzo-fused ring. For the pendant phenyl group, substitution will occur at the ortho and para positions relative to the point of attachment to the chromene ring.

Functionalization through Peripheral Bond Modifications

Beyond the core reactions, the this compound scaffold can be modified through reactions on its peripheral bonds. This allows for the introduction of diverse functionalities and the synthesis of a wide array of derivatives. For example, research on related chromene structures has shown that the 6-position of the benzo-fused ring is a suitable site for derivatization. nih.gov In one study, a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene was successfully functionalized using Sonogashira coupling to introduce various alkynyl groups. nih.gov This demonstrates that the benzo portion of the chromene ring can be elaborated without disrupting the core heterocyclic structure.

Furthermore, other 3-substituted-2-phenyl-2H-chromene derivatives have been derivatized to incorporate moieties like triazoles and biotin (B1667282), highlighting the versatility of the chromene system for creating complex biomolecules. nih.gov

Exploration of Fused Heterocyclic Systems Derived from this compound

The chromene ring system is a valuable building block for the construction of more complex, fused heterocyclic structures. By utilizing the inherent reactivity of the chromene core, a variety of annulation strategies can be employed. For instance, derivatives of 3-acetyl-2H-chromen-2-one have been used to synthesize fused systems like pyrazoles, isoxazoles, and 1,3,4-thiadiazoles. mdpi.com

In a similar vein, the reaction of 4-aminocoumarins with various reagents has led to the formation of fused pyrrole (B145914) systems. rsc.org The synthesis of chromeno[4,3-b]pyridin-5-one derivatives has also been reported, starting from chalcone (B49325) derivatives of 3-acetyl-4-hydroxycoumarin. nih.gov These examples underscore the potential of the this compound scaffold, or its hydrolyzed analogue, to serve as a precursor for a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry. The Ugi reaction, a multi-component reaction, has been employed to synthesize chromeno[3,4-c]pyrrole-3,4-diones from coumarin-3-carboxylic acids. rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 3-Phenyl-2H-chromen-4-yl acetate (B1210297), ¹H and ¹³C NMR are fundamental for identifying the proton and carbon environments, while 2D NMR techniques help establish the connectivity between them.

The ¹H NMR spectrum of 3-Phenyl-2H-chromen-4-yl acetate is expected to show distinct signals corresponding to the acetate group, the phenyl substituent at position 3, and the four protons of the coumarin's benzo ring.

The acetate group introduces a characteristic singlet for its methyl (CH₃) protons. In similar acetoxy coumarins, this signal typically appears in the upfield region, around δ 2.1-2.4 ppm. semanticscholar.orgnist.gov The absence of a proton at position 3 means the spectrum will lack the typical H-3/H-4 coupling seen in unsubstituted coumarins.

The protons of the phenyl group at C-3 will present as a multiplet in the aromatic region (δ 7.2-7.6 ppm), integrating to five protons. The four protons on the coumarin's fused benzene (B151609) ring (H-5, H-6, H-7, and H-8) will also resonate in this region, typically between δ 7.3 and 7.9 ppm. The H-5 proton is anticipated to be the most downfield of this group due to the deshielding anisotropic effects of both the lactone carbonyl (C=O) at C-2 and the acetate carbonyl at C-4. globalresearchonline.net The signals for H-6, H-7, and H-8 will appear as a complex pattern of doublets and triplets, with their exact shifts and coupling constants determined by their positions and relationships to each other. chimicatechnoacta.ru

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of related coumarin (B35378) analogues.

Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityIntegration
Acetate CH₃~2.3s (singlet)3H
Phenyl H-2', H-6'~7.3-7.5m (multiplet)2H
Phenyl H-3', H-4', H-5'~7.3-7.5m (multiplet)3H
Coumarin H-6, H-7~7.3-7.6m (multiplet)2H
Coumarin H-8~7.6-7.8d (doublet)1H
Coumarin H-5~7.8-8.0dd (doublet of doublets)1H

The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For this compound, 17 distinct signals are expected.

Key signals include two carbonyl carbons: the lactone carbonyl (C-2) and the acetate carbonyl. The lactone C-2 signal is typically found around δ 160-165 ppm. globalresearchonline.net The acetate carbonyl carbon is expected near δ 168-170 ppm. semanticscholar.org The acetate methyl carbon will produce a signal in the highly shielded region, around δ 20-21 ppm. semanticscholar.org

The carbons of the coumarin skeleton and the phenyl ring will resonate in the aromatic region (δ 110-160 ppm). The substitution of the phenyl group at C-3 and the acetate at C-4 significantly influences the chemical shifts of the nearby quaternary carbons (C-3, C-4, C-4a, C-8a). C-4, being bonded to the electronegative oxygen of the acetate group, is expected to be significantly downfield. The carbons of the C-3 phenyl ring will show characteristic signals, with the ipso-carbon (C-1') being less intense than the protonated carbons. urfu.ru

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of related coumarin analogues.

Carbon AssignmentPredicted Chemical Shift (δ) (ppm)
Acetate CH₃~21
C-3~125-130
C-5, C-6, C-7, C-8~116-135
C-4a~120-125
Phenyl C-2', C-3', C-4', C-5', C-6'~128-131
Phenyl C-1'~132-135
C-8a~152-154
C-4~155-158
C-2 (Lactone C=O)~160-162
Acetate C=O~168-170

While specific 2D NMR data for this compound are not published, the expected correlations can be described.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the coumarin ring (e.g., H-5 with H-6, H-6 with H-7, etc.) and within the C-3 phenyl ring. This helps to definitively assign the protons within each aromatic system. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C data, for example, connecting the acetate methyl proton signal to the acetate methyl carbon signal. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for identifying the connectivity across multiple bonds (typically 2-3 bonds). ceon.rs For this compound, HMBC would provide definitive structural proof. Expected key correlations include:

From the acetate methyl protons to the acetate carbonyl carbon (C=O).

From the H-5 proton to carbons C-4, C-4a, and C-7.

From the protons of the phenyl ring to the C-3 carbon of the coumarin core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint.

The IR spectrum of this compound is dominated by strong absorptions from its two distinct carbonyl groups. The presence of both a lactone and an ester functionality is a key diagnostic feature. nih.gov

C=O Stretching: Two prominent C=O stretching bands are expected. The ester carbonyl of the acetate group typically absorbs at a higher wavenumber (around 1765-1775 cm⁻¹) than the α,β-unsaturated lactone carbonyl, which is expected around 1720-1735 cm⁻¹. semanticscholar.org

C-O Stretching: Strong bands corresponding to the C-O stretches of the ester and lactone groups will be visible in the 1250-1050 cm⁻¹ region. rdd.edu.iq

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1610-1450 cm⁻¹ region. globalresearchonline.netchimicatechnoacta.ru

Table 3: Predicted IR Absorption Frequencies for this compound Data predicted based on analysis of related coumarin analogues. semanticscholar.org

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Ester C=O Stretch~1770Strong
Lactone C=O Stretch~1730Strong
Aromatic C=C Stretch1610-1450Medium
C-O Stretch (Ester/Lactone)1250-1050Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data exists for this compound, data from related acetyl and acetoxy coumarins suggest the most prominent bands would be associated with the stretching vibrations of the C=C bonds in the aromatic systems and the C=O bonds of the lactone and acetate groups. researchgate.netresearchgate.net Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it a powerful tool for analyzing the core coumarin structure. It is also increasingly used for in-line monitoring during the synthesis of such compounds. beilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement necessary to confirm the elemental formula of the molecular ion. For this compound (C₁₇H₁₂O₄), the expected exact mass can be calculated and compared with the experimental value to provide strong evidence for its identity.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely involve characteristic losses of the acetyl group and cleavages within the coumarin core. The initial fragmentation would be the loss of the acetyl group as a ketene (B1206846) radical (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da), leading to a prominent fragment ion corresponding to 3-phenyl-4-hydroxycoumarin. Further fragmentation of the coumarin ring system would then ensue.

For instance, the fragmentation of the related compound 5,7-dihydroxy-4-phenylcoumarin (B1236179) shows characteristic losses that help in identifying the core structure. ufz.de Although the substitution pattern is different, the general fragmentation pathways of the 4-phenylcoumarin (B95950) skeleton would share similarities. A proposed fragmentation for this compound would likely show a base peak corresponding to the loss of the acetyl group.

Table 1: Predicted Major Mass Spectral Fragments for this compound

m/z (Predicted)Identity of FragmentNotes
264[M]⁺Molecular ion
222[M - CH₂CO]⁺Loss of ketene from the acetate group
194[M - CH₂CO - CO]⁺Subsequent loss of carbon monoxide from the pyrone ring
165[C₁₃H₉]⁺Phenylnaphthalene-type fragment
91[C₇H₇]⁺Tropylium ion from the phenyl substituent

This table is predictive and based on general fragmentation patterns of coumarins and related esters.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are crucial for characterizing the photophysical properties of coumarin derivatives, which are often fluorescent. The absorption and emission maxima are highly sensitive to the substitution pattern on the coumarin ring.

While specific UV-Vis and fluorescence spectra for this compound are not detailed in the provided search results, the general characteristics can be anticipated based on related structures. Coumarin derivatives typically exhibit strong absorption bands in the UV region. For 4-hydroxycoumarin (B602359) derivatives with a phenyl group at the 3-position, absorption is expected in the range of 280-380 nm. researchgate.net The presence of the acetoxy group at the 4-position is not expected to dramatically shift the absorption maxima compared to the 4-hydroxy analogue, but it may influence the fluorescence properties.

A study on 3-substituted 4-alkyl and/or 7-acetoxy coumarin derivatives highlights that the nature and position of substituents significantly affect the fluorescence behavior. nih.govresearchgate.net Although the target compound has the acetoxy group at position 4, the principles of how substituents influence the intramolecular charge transfer (ICT) character, and thus the fluorescence, are applicable. The phenyl group at position 3 will also play a significant role in the electronic transitions.

The fluorescence of coumarins is a key feature, and it is known that substitution can modulate these properties. nih.gov For this compound, excitation at its absorption maximum would be expected to result in emission at a longer wavelength, with the Stokes shift being dependent on the solvent polarity.

Table 2: Expected Photophysical Properties of this compound in a Non-polar Solvent

PropertyExpected ValueReference Compound Information
λmax (Absorption)~320-340 nm4-hydroxycoumarin derivatives absorb in the 280-380 nm range. researchgate.net
λmax (Emission)~380-420 nmThe emission is typically red-shifted from the absorption.
Stokes Shift~60-80 nmDependent on solvent and substitution.

This table is based on general properties of substituted coumarins and is for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, data from the closely related compound, 3-phenylcoumarin (B1362560), offers valuable insight into the likely conformation.

The crystal structure of 3-phenylcoumarin reveals that the coumarin ring system is essentially planar, while the phenyl ring at the 3-position is twisted out of the plane of the coumarin moiety. researchgate.net A similar conformation would be expected for this compound, with the acetate group also having a specific orientation relative to the coumarin ring.

The determination of the crystal structure would involve growing a single crystal of the compound suitable for X-ray diffraction analysis. The resulting data would allow for the precise measurement of all geometric parameters.

Table 3: Selected Crystallographic Data for the Related Compound 3-Phenylcoumarin

ParameterValue
Chemical FormulaC₁₅H₁₀O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.690 (3)
b (Å)5.8672 (7)
c (Å)14.1627 (17)
β (°)109.110 (3)
V (ų)2094.9 (7)
Z8

Data obtained from the crystallographic study of 3-phenylcoumarin. researchgate.net

The analysis of the crystal packing would also reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which influence the solid-state properties of the material.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography are routinely used for coumarin derivatives.

For this compound, a reversed-phase HPLC method would be the standard choice for determining its purity. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any starting materials or by-products. The retention time under specific conditions would be a characteristic parameter for the compound.

TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a moderately polar compound like this compound, a mobile phase of ethyl acetate and hexane (B92381) in a suitable ratio would likely provide good separation on a silica (B1680970) gel plate. The Rf value is a key identifier in TLC.

For preparative separation, flash column chromatography using silica gel with a gradient of ethyl acetate in hexane would be an effective method for purifying the compound after its synthesis. The selection of the solvent system would be guided by preliminary TLC analysis. The use of such chromatographic methods is standard for the purification of coumarin derivatives. mdpi.com

Table 4: Typical Chromatographic Conditions for the Analysis of Coumarin Derivatives

TechniqueStationary PhaseTypical Mobile PhaseDetection
HPLCReversed-Phase (C18)Acetonitrile/Water or Methanol/Water (often with 0.1% formic acid)UV Detector (at λmax)
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/HexaneUV light (254 nm)
Column ChromatographySilica Gel (60-120 mesh)Gradient of Ethyl Acetate in HexaneTLC, UV

This table presents general conditions commonly used for coumarin derivatives and would be applicable for this compound.

Structure Activity Relationship Sar Studies and in Vitro Biological Evaluations

Design Rationale for 3-Phenyl-2H-chromen-4-YL Acetate (B1210297) Derivatives

The design of derivatives based on the 3-phenyl-2H-chromen scaffold, a type of flavonoid structure, is rooted in the diverse biological activities exhibited by this core. The chromone (B188151) skeleton is a recognized pharmacophore found in many natural products and serves as a privileged structure in medicinal chemistry. nih.gov Scientists utilize this scaffold as a template to synthesize new chemical entities with tailored biological activities. nih.govmdpi.com The primary rationale is to explore and optimize the interactions of these molecules with specific biological targets, thereby enhancing their therapeutic potential.

In Vitro Enzyme Inhibition Studies

Derivatives of the 3-phenylchromone and 3-phenylcoumarin (B1362560) scaffolds have been extensively studied as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov The core structure is a promising scaffold for developing potent and selective MAO-B inhibitors. nih.govnih.gov

Research has shown that modifications at the C3 position of the chromone ring are critical for inhibitory activity. For example, replacing the acetate group with a phenylcarboxamide moiety can lead to highly potent and selective MAO-B inhibitors. mdpi.comwikipedia.org One study found that N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide was a potent MAO-B inhibitor with an IC50 value of 669 pM. wikipedia.org Another related compound, chromone 3-carboxylic acid, was also identified as an effective and selective MAO-B inhibitor with an IC50 of 0.048 µM. mdpi.comwikipedia.org

Structure-activity relationship (SAR) analyses of 3-phenylcoumarin derivatives reveal that substitutions on the 3-phenyl ring significantly impact potency. The introduction of methoxy (B1213986) or halogen groups can enhance MAO-B inhibition, with some derivatives showing activity in the low nanomolar range, exceeding the potency of the reference drug selegiline. nih.govmdpi.com For instance, 6-chloro-3-(3'-methoxyphenyl)coumarin was found to be an exceptionally potent inhibitor with an IC50 value of 0.001 µM. mdpi.com In contrast, ester derivatives of the chromone scaffold have generally shown weaker MAO-A and MAO-B inhibitory activity. wikipedia.org

Table 1: In Vitro MAO-B Inhibition by 3-Phenylchromone/Coumarin (B35378) Derivatives

CompoundModificationsTargetIC50 (µM)Reference
Chromone 3-carboxylic acidCarboxylic acid at C3hMAO-B0.048 mdpi.comwikipedia.org
N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide3,4-dimethylphenylcarboxamide at C3hMAO-B0.000669 wikipedia.org
6-Chloro-3-(3'-methoxyphenyl)coumarinCl at C6, 3'-OCH3 on phenyl ringhMAO-B0.001 mdpi.com
3-Phenylcoumarin derivative 1Specific substitutions on phenyl ringMAO-B0.056 nih.gov
Chalcocoumarin (ChC4)C3-cinnamoyl modificationrMAO-B0.76 wikipedia.org

The coumarin scaffold is a cornerstone for the design of selective inhibitors targeting tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. drugbank.comwikipedia.orgbiorxiv.org These enzymes are crucial for tumor survival and proliferation in hypoxic environments, making them validated anticancer targets. nih.govmdpi.com Derivatives based on this scaffold often exhibit high selectivity, with little to no inhibition of the ubiquitous, off-target isoforms hCA I and II. mdpi.comwikipedia.org

The mechanism of inhibition is distinct; the coumarin ring acts as a prodrug that is hydrolyzed by the esterase activity of CA, with the resulting carboxylate coordinating to the active site zinc ion. mdpi.com SAR studies have demonstrated that substitutions at various positions on the coumarin ring can tune the inhibitory potency and selectivity. For example, a series of novel sulfonamides based on the coumarin scaffold yielded potent and selective inhibitors, with compound 18f emerging as a powerful dual inhibitor of hCA IX (Ki = 21 nM) and hCA XII (Ki = 5 nM). nih.gov

Similarly, linking glycosyl moieties to the 7-position of the coumarin ring produced derivatives that were ineffective against hCA I and II but inhibited hCA IX and XII in the low nanomolar range. drugbank.com Another study on 3-substituted coumarin derivatives found that a tertiary sulphonamide derivative (6c ) showed selective inhibition against hCA IX with a Ki of 4.1 µM, while other derivatives with phenyl and thiophen-2-yl substitutions bearing electron-withdrawing groups were active against both isoforms. researchgate.net

Table 2: In Vitro Inhibition of Carbonic Anhydrase (hCA) Isoforms by Coumarin Derivatives

CompoundTarget IsoformInhibition Constant (Ki)Reference
Compound 18f (sulfonamide derivative)hCA IX21 nM nih.gov
hCA XII5 nM
Compound 6c (tertiary sulphonamide)hCA IX4.1 µM researchgate.net
Compound 6a (sulphonamide with Br)hCA IX7.1 µM researchgate.net
hCA XII9.1 µM
EMAC10163b (2H-chromene derivative)hCA IX0.53 µM biorxiv.org
EMAC10163b (2H-chromene derivative)hCA XII0.47 µM biorxiv.org

The myeloid cell leukemia 1 (Mcl-1) protein is an anti-apoptotic member of the Bcl-2 family that is overexpressed in numerous cancers, making it a key therapeutic target. nih.gov Research into small-molecule inhibitors of Mcl-1 has identified the coumarin scaffold as a promising starting point.

A study focused on the structure-activity relationship of coumarin derivatives as Mcl-1 inhibitors revealed several key structural features required for potent activity. The presence of a catechol group (vicinal dihydroxy groups, such as 6,7-dihydroxy) on the chromene ring was found to be a crucial constituent for Mcl-1 inhibitory activity. nih.gov Methylation of this catechol group resulted in a decrease in inhibitory potency. nih.gov Furthermore, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of the 6,7-dihydroxycoumarin scaffold enhanced the Mcl-1 inhibitory capacity. Conversely, placing a hydrophilic group at this position was detrimental to the activity. nih.gov These findings provide a clear design rationale for optimizing coumarin-based Mcl-1 inhibitors, emphasizing the importance of specific hydroxyl and C-4 substituents for effective interaction with the protein.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The coumarin scaffold has been widely explored for the development of novel AChE inhibitors, with most design strategies focusing on incorporating a moiety at the C3 or C4 positions that can interact with the enzyme's catalytic site. mdpi.com

Various coumarin derivatives have demonstrated a range of inhibitory activities. A study on N1-(coumarin-7-yl) derivatives showed moderate inhibitory activity against AChE, with IC50 values from 42.5 µM to 442 µM. nih.gov In another line of research, coumarin-chalcone hybrids, which combine the coumarin scaffold with an α,β-unsaturated ketone system, have been synthesized and evaluated. These hybrids leverage the known neuroprotective properties of both chalcones and coumarins. Substitutions on the chalcone (B49325) portion of the hybrid molecules were found to have a major impact on the inhibitory activity and selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE). researchgate.net While specific data for 3-phenyl-2H-chromen-4-yl acetate is not detailed, the broader class of 2-hydroxy-N-phenylbenzamides and their esters have shown moderate to potent AChE inhibition, with IC50 values in the range of 33.1 to 85.8 µM. drugbank.com

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibition by Coumarin Derivatives

Compound SeriesKey FeaturesTargetIC50 Range (µM)Reference
N1-(coumarin-7-yl) derivativesAmine substitutions at C7AChE42.5 - 442 nih.gov
2-Hydroxy-N-phenylbenzamidesSalicylanilide coreAChE33.1 - 85.8 drugbank.com
Coumarin-chalcone hybridsChalcone moiety at C3AChEVaries with substitution researchgate.net

The coumarin core is famously associated with anticoagulant activity through its interaction with the vitamin K cascade. This biological activity is primarily mediated by the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), a key component in the vitamin K cycle. mdpi.comresearchgate.net VKOR is responsible for recycling oxidized vitamin K epoxide back to its active, reduced form, which is an essential cofactor for the γ-glutamyl carboxylation of several blood clotting factors (II, VII, IX, and X). nih.govnih.govmdpi.com

Coumarin derivatives, particularly 4-hydroxycoumarins such as the drug warfarin (B611796), act as antagonists of vitamin K. wikipedia.org They are structurally similar to vitamin K and are believed to competitively inhibit VKOR. nih.gov This inhibition leads to a depletion of reduced vitamin K, which in turn impairs the synthesis of functional clotting factors, resulting in an anticoagulant effect. nih.gov The proposed warfarin binding site, involving residue tyrosine 139, is located in a transmembrane helix of the VKOR enzyme. nih.gov While the parent coumarin itself is not an anticoagulant, its 4-hydroxy derivatives are potent inhibitors. wikipedia.org Therefore, derivatives of 3-phenyl-2H-chromene, especially those possessing a hydroxyl group at the C4 position (or a group like acetate that can be hydrolyzed to a hydroxyl group), are expected to interact with and inhibit VKOR, thus disrupting the vitamin K cascade. The lipophilicity and specific substitutions on the molecule are key determinants of its inhibitory potency. nih.gov

In Vitro Antimicrobial Efficacy Assessment

Isoflavonoids and related coumarin derivatives have demonstrated significant potential as antimicrobial agents, acting as a natural defense mechanism in plants against various microorganisms. nih.gov

Derivatives of the chromene core structure have shown notable antibacterial activity, which is often more pronounced against Gram-positive bacteria than Gram-negative strains. nih.govmdpi.com This difference in susceptibility is frequently attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, impeding the compounds' access to the protoplasmic membrane. nih.gov The antibacterial action of many isoflavones and coumarins is thought to involve the disruption of the bacterial protoplasmic membrane, interfering with nutrient and metabolite uptake. nih.gov

Structure-activity relationship studies have revealed that specific chemical modifications can enhance antibacterial potency. For instance, the presence of a prenyl group at ring A of the flavonoid structure can lead to more potent antibacterial activity. mdpi.com Additionally, hydroxylation, particularly at specific positions, can strengthen this action, whereas glycosylation or methoxylation at certain carbons may decrease it. mdpi.comnih.gov For example, some studies have shown that a methoxy group at the C8 position in ring A can increase antibacterial activity. nih.gov

Several synthetic coumarin derivatives have been evaluated for their antibacterial efficacy. For example, certain 3-amidocoumarins have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, coumarin-1,2,3-triazole conjugates have shown significant antibacterial effects, particularly against Enterococcus faecalis. nih.gov The antibacterial potential of these compounds is often compared to standard antibiotics like ciprofloxacin (B1669076) and streptomycin. arkajainuniversity.ac.in

Below is a table summarizing the antibacterial activity of representative isoflavonoid (B1168493) and coumarin derivatives against various bacterial strains.

CompoundBacterial StrainActivity (MIC, µg/mL)Reference
ScandenoneS. aureus ATCC292138 mdpi.com
OsajinS. aureus ATCC292132 mdpi.com
6,8-DiprenylgenisteinS. aureus ATCC292138 mdpi.com
ScandenoneMRSA ATCC335918 mdpi.com
OsajinMRSA ATCC335912 mdpi.com
6,8-DiprenylgenisteinMRSA ATCC335918 mdpi.com
LuteolinM. tuberculosis25 mdpi.com
Coumarin-linked chromeno[2,3-d] pyrimidinone (6i)E. coli6.25 arkajainuniversity.ac.in

Coumarin derivatives have also been recognized for their significant antifungal properties against a range of pathogenic fungi. nih.govnih.gov The development of fungal resistance to conventional antibiotics has spurred research into novel antifungal agents, with coumarins emerging as a promising class of compounds. nih.govresearchgate.net

Newly synthesized coumarins, such as those incorporating triazole or thiadiazole moieties, have demonstrated considerable activity against selected fungal species. nih.govresearchgate.net For instance, 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one showed notable antifungal effects. nih.gov Furthermore, coumarin ring-opening derivatives have exhibited potent activity against common pathogenic fungi like Botrytis cinerea and Gibberella zeae. researchgate.net Studies on 4-amino coumarin derivatives have also revealed excellent antifungal activity against several phytopathogenic fungi. mdpi.com

The table below presents data on the antifungal activity of specific coumarin derivatives.

CompoundFungal StrainActivity (EC50, µM)Reference
Coumarin Ring-Opening Derivative (6b)Botrytis cinerea0.0544 researchgate.net
Coumarin Ring-Opening Derivative (6e)Botrytis cinerea0.0823 researchgate.net
Azoxystrobin (Control)Botrytis cinerea0.0884 researchgate.net

A significant mechanism underlying the antibacterial activity of many natural and synthetic compounds, including isoflavonoids, is the inhibition of bacterial DNA topoisomerases. nih.gov These essential enzymes, such as DNA gyrase and topoisomerase IV, control the topological state of DNA and are vital for bacterial survival. researchgate.netmdpi.com DNA gyrase is composed of two subunits, GyrA and GyrB, with the GyrB subunit containing the ATP-binding site responsible for the enzyme's ATPase activity. researchgate.net

Isoflavones bear a structural resemblance to 4-quinolone antibacterial agents, which are known to inhibit DNA synthesis. nih.gov This suggests that a possible mechanism for their bactericidal action is the impairment of nucleic acid synthesis. nih.gov Natural products like coumarins inhibit the ATPase activity of DNA gyrase by blocking the binding of ATP to the GyrB subunit. researchgate.net This ATP-competitive inhibition makes the GyrB subunit an attractive target for the development of new antibacterial drugs. researchgate.netnih.gov Polyphenols such as digallic acid and other gallate derivatives have been identified as potent, ATP-competitive inhibitors of bacterial DNA gyrase. nih.gov

In Vitro Cytotoxicity and Antineoplastic Activity Evaluations (Molecular Mechanisms)

Isoflavonoids and their derivatives have been extensively evaluated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. nih.govnih.gov The mechanisms behind their antineoplastic activity are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of cellular signaling pathways. nih.govnih.gov

For example, isoflavones isolated from Millettia dura showed significant cytotoxicity against a panel of cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Durmillone, an isoflavone (B191592), was particularly active against the A549 adenocarcinomic human alveolar basal epithelial cancer cell line while showing lower cytotoxicity towards non-cancerous cells. nih.gov Similarly, isoflavone extracts from fermented soybeans have demonstrated the ability to inhibit the growth of human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells in a dose-dependent manner. nih.gov

Synthetic derivatives have also shown promise. A series of 3-(coumarin-3-yl)-acrolein derivatives displayed potent anticancer activity against KB and A549 cell lines, with most compounds exhibiting low cytotoxicity towards normal human cells, indicating good selectivity. nih.gov The antiproliferative actions of synthetic isoflavones on MCF-7 and MDA-MB-231 breast cancer cells have been linked to the activation of apoptotic pathways. nih.gov

The table below summarizes the cytotoxic activity of various isoflavonoid and coumarin derivatives.

Compound/ExtractCell LineActivity (IC50)Reference
DurmilloneA549 (Lung Cancer)6.6 µM nih.gov
DurmilloneBEAS-2B (Normal Lung)58.4 µM nih.gov
DurmilloneLO2 (Normal Liver)78.7 µM nih.gov
Thua-nao Isoflavone ExtractMCF-7 (Breast Cancer)698 µg/mL (at 24h) nih.gov
3-(Coumarin-3-yl)-acrolein derivativesKB, A549Potent Activity nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

A cornerstone of the biological activity of isoflavonoids is their antioxidant capacity. nih.gov They can act as dietary antioxidants, protecting against oxidative stress, which is implicated in numerous chronic diseases. nih.govohio-state.edu The antioxidant mechanisms of isoflavonoids and coumarins include scavenging free radicals and chelating metal ions. mdpi.comresearchgate.net

The antioxidant efficacy of these compounds is closely linked to their chemical structure. nih.gov The number and position of hydroxyl groups are critical determinants of antioxidant activity. nih.gov For instance, hydroxyl substitution at the C-4' position is of primary importance, followed by the C-5 position. nih.gov The absence of the 2,3-double bond and the 4-oxo group on the isoflavone nucleus can also enhance antioxidant activity. nih.gov The antioxidant properties are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) free radical scavenging method. ohio-state.edueco-vector.com

Studies have shown that isoflavones like genistein (B1671435) and daidzein, along with their metabolites, are effective at suppressing metal-ion-induced lipid peroxidation. nih.gov Genistein, which has three hydroxyl groups, is generally a better antioxidant than daidzein. researchgate.net Synthetic coumarin derivatives have also been designed and tested for their antioxidant potential, with some showing improved radical scavenging activity compared to standard antioxidants like ascorbic acid. nih.govmdpi.comnih.gov

The following table provides data on the antioxidant activity of some of these compounds.

Compound/ExtractAssayActivityReference
Ohio Soybean ExtractsDPPH7.51 to 12.18 µmol BHT equivalent/g soy ohio-state.edu
Ohio Soybean ExtractsPCL (Lipid Soluble)2.40 to 4.44 µmol Trolox equivalent/g soy ohio-state.edu
Ohio Soybean ExtractsPCL (Water Soluble)174.24 to 430.86 µmol ascorbic acid equivalent/g soy ohio-state.edu
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Coumarin derivative)DPPH, H2O2, NO radical scavengingImproved activity vs. ascorbic acid nih.govmdpi.com

Receptor Binding and Ligand-Protein Interaction Profiling

The structural similarity of isoflavonoids to estrogens enables them to interact with estrogen receptors (ERs), specifically ERα and ERβ. nih.gov This binding affinity is a key aspect of their biological activity, allowing them to act as selective estrogen receptor modulators (SERMs). researchgate.net By competing with more potent endogenous estrogens for receptor binding sites, phytoestrogens like isoflavonoids may reduce the risk of hormone-dependent cancers. nih.gov

Synthetic isoflavone derivatives have been evaluated for their ability to bind to human ERα and ERβ. nih.gov Competitive binding assays have shown that while some synthetic isoflavones can displace ³H-17β-estradiol from the ER-complex, they generally do so with low affinity. nih.gov This suggests that their antiproliferative effects, particularly in hormone-independent breast cancer cells, are not exclusively mediated by estrogen receptors. nih.gov The activity of these compounds likely involves multiple signaling pathways. nih.gov Besides estrogen receptors, isoflavonoids can also bind to and modulate the activity of other proteins, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. nih.gov

Advanced Applications and Materials Science Contributions

Exploration in Optical and Photophysical Materials

The inherent fluorescence of the coumarin (B35378) core is a defining feature that underpins its use in optical and photophysical materials. This luminescence is highly sensitive to the nature and position of substituents on the 2H-chromen-2-one skeleton. nih.govnih.gov The photophysical properties, such as absorption and emission wavelengths, are largely governed by intramolecular charge transfer (ICT) processes. nih.gov For coumarins substituted at the 3- and 4-positions, the electronic interplay between these groups and the core lactone ring is critical.

While extensive research has been conducted on coumarins with electron-donating groups at the 7-position, the photophysical impact of substituents like the 4-acetoxy group is an area of ongoing investigation. nih.gov Studies on related compounds, such as 3-acetyl-2H-chromen-2-ones, show that the introduction of different functionalities allows for the modulation of ICT, which in turn tunes the optical properties. nih.gov For example, the functionalization of 3-acetyl-7-(diethylamino)-2H-chromen-2-one demonstrated good optical properties suitable for various applications. nih.gov The fluorescence of coumarin derivatives is also significantly affected by the surrounding environment, a property known as solvatochromism, where absorption maxima can shift to longer wavelengths in polar solvents. bohrium.com This sensitivity makes them promising for materials requiring a tunable emission source. bohrium.com

Table 1: Photophysical Properties of Related Coumarin Derivatives

CompoundSolventAbsorption Max (λAbs, nm)Emission Max (λEm, nm)Reference
3-Acetyl-2-chromen-2-one--- nih.gov
3-(1-(2-Phenylhydrazone) ethyl) 2-chromen-2-oneTHF277- nih.gov
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-oneVariousKeto-enol tautomers observedFluorescence enhanced with increased medium viscosity researchgate.net
2-oxo-2H-chromen-3-yl acetate (B1210297)-IR bands at 1776.7 cm⁻¹ (C=O, ester) and 1731.8 cm⁻¹ (C=O, lactone)- semanticscholar.org

Utility as Precursors or Intermediates in Complex Organic Synthesis

The 3-phenylcoumarin (B1362560) scaffold is a privileged structure in medicinal chemistry and a versatile starting point for creating more complex molecules. nih.gov The reactivity of the coumarin ring system allows for various transformations, making compounds like 3-phenyl-2H-chromen-4-yl acetate valuable intermediates. Methodologies for synthesizing diverse coumarin derivatives often involve the construction of the coumarin bicycle itself or the modification of a pre-existing coumarin core. nih.gov

For instance, 3-arylcoumarins can be readily synthesized through methods like Perkin condensation or Pd-catalyzed reactions. wikipedia.orgnih.gov Once formed, these structures can undergo further reactions. A notable example is the hydrolysis and decarboxylation of 3-arylcoumarins to produce o-hydroxystilbenes. nih.gov Similarly, 3-aryl-4-hydroxycoumarins can be degraded using microwave-assisted alkali conditions to yield 2-hydroxydeoxybenzoins, demonstrating the scaffold's utility in accessing different molecular frameworks. nih.gov The synthesis of complex heterocyclic compounds is often achieved by reacting precursors like 3-acetylcoumarin (B160212) with various nucleophiles. nih.gov The strategic placement of groups, such as in asymmetrically O-substituted 5,7-dihydroxy-4-phenylcoumarins, makes them important building blocks for biologically active natural products like inophyllum. core.ac.uk

Table 2: Examples of Complex Molecules Synthesized from Coumarin Precursors

PrecursorReaction TypeProduct ClassReference
3-ArylcoumarinsHydrolysis/Decarboxylationo-Hydroxystilbenes nih.gov
3-Aryl-4-hydroxycoumarinsMicrowave-assisted Alkali Degradation2-Hydroxydeoxybenzoins nih.gov
3-AcetylcoumarinReaction with Glyoxalic AcidChromene butenoic acids nih.gov
5,7-Dihydroxy-4-phenylcoumarin (B1236179)Nicotinoylation/TosylationProtected intermediates for Inophyllum synthesis core.ac.uk
6-Amino-2H-chromen-2-oneMulti-step synthesisCoumarin-linked 1,2,3-Triazoles nih.gov

Development as Fluorescent Probes or Chemo-sensors

The sensitivity of the coumarin fluorophore to its chemical environment makes it an ideal platform for designing fluorescent probes and chemosensors. researchgate.netnih.gov These sensors operate by translating a specific chemical recognition event, such as binding to a metal ion or reacting with a biomolecule, into a measurable change in their fluorescence output (e.g., quenching or enhancement). nih.gov The structural flexibility of coumarins allows for the straightforward incorporation of receptor units designed to selectively interact with target analytes. researchgate.net

Coumarin-based chemosensors have been successfully developed for a wide range of targets. Probes have been designed for the selective detection of metal ions like Cu²⁺, Hg²⁺, and Sn²⁺ in aqueous environments. nih.govnih.gov The sensing mechanism often involves chelation, which alters the ICT characteristics of the fluorophore, leading to a fluorescence "turn-off" or "turn-on" response. nih.gov

Furthermore, coumarin derivatives are instrumental in detecting biologically important thiols (biothiols) such as cysteine, homocysteine, and glutathione. nih.govmdpi.com Probes can be engineered with specific reaction sites that undergo nucleophilic attack by biothiols, leading to distinct products with unique fluorescence signatures, thereby allowing for their differential detection. mdpi.comnih.gov The ability to image these analytes within living cells highlights the significant potential of these probes in biology and medicine. mdpi.comnih.gov

Table 3: Examples of Coumarin-Based Fluorescent Probes and Chemosensors

Probe TypeTarget AnalyteSensing MechanismDetection LimitReference
Coumarin-Cu²⁺ complexBiothiols (e.g., Cysteine)Complex exchange reaction0.3 µM nih.gov
Dicoumarol derivativeSn²⁺Chelation Enhanced Quenching3.89 µM nih.gov
Coumarin with sodium 2-mercaptoethanesulfonateCys, Hcy, GSH (differentiated)Nucleophilic reaction leading to different products0.02 µM (for Cys) mdpi.com
Coumarin with 4-phenylseleniumBiothiols (differentiated)Nucleophilic substitution followed by intramolecular reactions- nih.gov
PPARγ-ligand-incorporating coumarinPPARγ Ligand Binding DomainIncreased fluorescence upon binding- mdpi.com

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Phenyl-2H-chromen-4-yl acetate (B1210297)

3-Phenyl-2H-chromen-4-yl acetate belongs to the broader class of chromenes, which are heterocyclic compounds characterized by a fused benzene (B151609) and pyran ring. researchgate.netuobaghdad.edu.iq This structural motif is prevalent in many natural products and serves as a key scaffold in medicinal chemistry for developing therapeutic and diagnostic agents. researchgate.net The academic understanding of chromene derivatives is extensive, with research focusing on their synthesis and wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net

Specifically, derivatives of 2H-chromene are recognized as important oxygen heterocycles that are not only found in natural products and pharmaceuticals but are also utilized in materials science and organic synthesis. nih.gov The synthesis of chromene derivatives is a dynamic area of research, with continuous efforts to develop more efficient, environmentally friendly, and economically viable synthetic routes. researchgate.netuobaghdad.edu.iq These efforts include the use of microwave-assisted synthesis, green solvents, and novel catalysts to improve reaction yields and reduce reaction times. uobaghdad.edu.iqresearchgate.net

The core structure of this compound is based on the 2H-chromene skeleton. Research into closely related compounds, such as 3-substituted-2-phenyl-2H-chromene derivatives, highlights the interest in this class for developing bioactive molecules. nih.gov The synthesis of such compounds often involves organocatalytic domino oxa-Michael/aldol reactions. nih.gov

Identification of Persistent Research Gaps and Methodological Challenges

While significant progress has been made in the synthesis of chromene derivatives, several research gaps and methodological challenges persist. A primary challenge lies in achieving high enantioselectivity in the synthesis of chiral chromene derivatives. nih.gov For instance, the use of organocatalysts like L-pipecolinic acid for the synthesis of 3-substituted 2-phenyl-2H-chromene derivatives often results in poor enantioselectivity. nih.gov Developing new catalytic systems that can provide high yields and high enantiomeric excess under mild conditions remains a key objective.

Another gap is the exploration of the full therapeutic potential of many synthesized chromene derivatives. While numerous compounds have been synthesized and characterized, comprehensive biological evaluations are often limited. nih.gov There is a need for more extensive in-vitro and in-vivo studies to understand the mechanisms of action and identify specific molecular targets.

Furthermore, the environmental impact of synthetic methodologies is a growing concern. researchgate.netresearchgate.net Although green chemistry approaches are being increasingly adopted, many traditional synthetic methods still rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net A persistent challenge is the development of scalable and sustainable synthetic protocols that are applicable to a wide range of chromene derivatives.

The exploration of structure-activity relationships (SAR) for many chromene series is also incomplete. nih.gov A deeper understanding of how different substituents on the chromene scaffold influence biological activity is crucial for the rational design of more potent and selective compounds. nih.gov

Prospective Avenues in Synthetic Chemistry and Derivatization

The future of synthetic chemistry for this compound and its analogs lies in the development of novel and efficient synthetic strategies. One promising avenue is the continued exploration of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple starting materials. chimicatechnoacta.ru The use of eco-friendly catalysts, such as biogenic nanoparticles, in these MCRs is also a significant area for future research. chimicatechnoacta.ru

Derivatization of the 3-phenyl-2H-chromene scaffold offers vast opportunities for creating new compounds with enhanced or novel biological activities. For example, the introduction of various functional groups at different positions of the phenyl and chromene rings can be explored. nih.gov The synthesis of derivatives containing moieties like triazoles or biotin (B1667282) can facilitate the purification of protein targets and aid in chemical biology studies. nih.gov

Furthermore, late-stage functionalization of the parent 2H-chromene ring is an emerging area that allows for the direct modification of the core structure, providing access to a diverse range of derivatives that might be difficult to synthesize through traditional methods. nih.gov The development of regioselective and stereoselective functionalization reactions will be a key focus.

The synthesis of hybrid molecules that combine the 3-phenyl-2H-chromene scaffold with other pharmacologically active moieties is another exciting direction. For instance, creating coumarin-linked triazoles has shown promise in developing potent enzyme inhibitors. nih.gov

Emerging Directions in Computational and Spectroscopic Characterization

Computational and spectroscopic techniques are poised to play an increasingly important role in the characterization and development of this compound and its derivatives.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, providing a powerful tool for structural elucidation and comparison with experimental data. semanticscholar.org

Molecular Docking: In silico molecular docking studies are crucial for predicting the binding modes and affinities of chromene derivatives with biological targets, such as enzymes and receptors. This can guide the rational design of more potent inhibitors. chimicatechnoacta.ruurfu.ru

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation. urfu.ru

Frontier Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic properties and reactivity of the molecules. semanticscholar.org

Spectroscopic Techniques:

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton and carbon signals, especially for complex derivatives. ceon.rs

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which is essential for confirming the elemental composition of newly synthesized compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the three-dimensional structure of these molecules, including their stereochemistry, which is crucial for understanding their interaction with biological targets. core.ac.uk

Fluorescence Spectroscopy: Given that many coumarin (B35378) derivatives are fluorescent, studying their photophysical properties can lead to applications as fluorescent probes and sensors. bohrium.comresearchgate.net Investigating the effects of solvent polarity and viscosity on their fluorescence can provide insights into their local environment. researchgate.net

Future Prospects in Molecular Target Identification and SAR Exploration

The future of research on this compound and its derivatives will heavily rely on the identification of specific molecular targets and a thorough exploration of their structure-activity relationships (SAR).

Molecular Target Identification:

Chemical Proteomics: The use of functionalized chromene derivatives, for instance with biotin tags, in combination with chemical proteomics approaches can help in the identification and validation of their protein binding partners in complex biological systems. nih.gov

Mechanism of Action Studies: Investigating the downstream signaling pathways affected by these compounds is crucial. For example, some chromene derivatives have been shown to modulate pathways like p-SAPK/JNK. nih.gov RNA sequencing and Western blot analysis can reveal the impact of these compounds on gene and protein expression, shedding light on their radioprotective or anticancer mechanisms. researchgate.net

SAR Exploration:

Systematic Derivatization: A systematic approach to derivatization, where different parts of the 3-phenyl-2H-chromene scaffold are methodically altered, is needed to build comprehensive SAR models. This includes modifying the substituents on the phenyl ring, the chromene core, and the acetate group. researchgate.net

Positional Importance: Research on related 4-aryl-4H-chromenes has indicated that the substituent at the 4-position is critical for their biological activity, such as the induction of apoptosis. nih.gov Similar systematic studies are needed for the 3-phenyl-2H-chromene series to identify key structural features for desired biological effects.

Quantitative Structure-Activity Relationship (QSAR): The development of QSAR models, which correlate the structural or physicochemical properties of the compounds with their biological activities, can facilitate the prediction of the activity of new derivatives and guide the design of more potent molecules.

By integrating these advanced synthetic, computational, and biological approaches, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of new drugs and research tools.

Q & A

Advanced Research Question

  • Reaction path searching : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error in synthetic route design .
  • Solvent effect modeling : COSMO-RS simulations optimize solvent selection for acetylation, minimizing side reactions .
  • Docking studies : Preliminary virtual screening (e.g., AutoDock Vina) identifies substituent modifications to enhance binding affinity with biological targets like cyclooxygenase-2 (COX-2) .

What methodologies elucidate the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Enzyme kinetics : Michaelis-Menten assays quantify inhibition constants (Ki_i) for targets like lipoxygenase, with IC50_{50} values compared to control inhibitors (e.g., NDGA for 5-LOX) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to receptors, with immobilization of the target protein on sensor chips .
  • Molecular dynamics (MD) simulations : Track conformational changes in enzyme active sites upon ligand binding (e.g., 20 ns simulations in GROMACS) .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

  • Meta-analysis of structure-activity relationships (SAR) : Compare substituent effects across studies (e.g., electron-withdrawing groups on phenyl rings enhance anti-inflammatory activity) .
  • Standardized bioassays : Control variables like cell line (e.g., RAW 264.7 vs. THP-1 for cytokine assays) and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Reproducibility protocols : Collaborative inter-laboratory validation using identical compound batches and assay conditions .

What chromatographic techniques are optimal for purity analysis and separation of stereoisomers?

Advanced Research Question

  • HPLC with chiral columns : Use amylose-based stationary phases (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers .
  • UHPLC-MS/MS : Quantify trace impurities (<0.1%) using MRM (multiple reaction monitoring) modes, with ESI+ ionization .

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